molecular formula C26H32N4O3S B2484034 N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1358528-49-0

N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2484034
CAS No.: 1358528-49-0
M. Wt: 480.63
InChI Key: XGBVLWKQBCNPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This spirocyclic compound features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core with three distinct substituents:

  • 2-(3,4-dimethylphenyl): Introduces hydrophobic methyl groups at the same positions, contributing to lipophilicity.
  • 3-(ethylthio): A sulfur-containing alkyl chain that may influence redox stability and membrane permeability.

The spiro architecture imposes conformational rigidity, which can optimize target binding and reduce entropic penalties during molecular recognition .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S/c1-6-34-24-23(19-8-7-17(2)18(3)15-19)28-26(29-24)11-13-30(14-12-26)25(31)27-20-9-10-21(32-4)22(16-20)33-5/h7-10,15-16H,6,11-14H2,1-5H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBVLWKQBCNPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC)N=C1C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound with potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

PropertyDetails
Common Name This compound
CAS Number 1358630-56-4
Molecular Formula C26H32N4O3S
Molecular Weight 480.6 g/mol
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. This may be due to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Antioxidant Properties : this compound may exhibit antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Case Studies

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of several triazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound displayed significant inhibition of cell proliferation and induced apoptosis in breast cancer cells (MCF-7) .
  • Anti-inflammatory Research : Another study assessed the anti-inflammatory properties of various spiro compounds. It was found that certain derivatives exhibited a marked decrease in nitric oxide production in RAW 264.7 macrophages upon treatment with lipopolysaccharide (LPS), suggesting a potential therapeutic application for inflammatory diseases .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the safety and efficacy profile of this compound:

  • Toxicity Assessment : Acute toxicity studies indicate that this compound has a favorable safety margin at therapeutic doses.
  • Bioavailability Studies : Research on pharmacokinetics reveals that the compound has moderate bioavailability due to its lipophilic nature but can be optimized through formulation strategies.

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacokinetics : The main compound’s dimethoxyphenyl group may confer moderate CYP450-mediated metabolism, whereas Analog 1’s methylphenyl group could prolong half-life.
  • Target Selectivity : The spiro core’s rigidity likely enhances selectivity for sterically constrained binding sites, but comparative data on binding affinities are lacking in the provided evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.